3-(2H-1,3-benzodioxol-5-yl)-1-[4-(trifluoromethoxy)benzoyl]pyrrolidine
Description
3-(2H-1,3-Benzodioxol-5-yl)-1-[4-(trifluoromethoxy)benzoyl]pyrrolidine is a synthetic pyrrolidine derivative featuring two pharmacologically significant substituents: a 1,3-benzodioxole moiety and a 4-(trifluoromethoxy)benzoyl group.
Properties
IUPAC Name |
[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO4/c20-19(21,22)27-15-4-1-12(2-5-15)18(24)23-8-7-14(10-23)13-3-6-16-17(9-13)26-11-25-16/h1-6,9,14H,7-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHJRQUWPXHMRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)C4=CC=C(C=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-1-[4-(trifluoromethoxy)benzoyl]pyrrolidine typically involves multi-step organic reactions One common approach is to start with the benzo[d][1,3]dioxole derivative, which undergoes a series of reactions including halogenation, nucleophilic substitution, and cyclization to form the pyrrolidine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(2H-1,3-benzodioxol-5-yl)-1-[4-(trifluoromethoxy)benzoyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzo[d][1,3]dioxole ring or the trifluoromethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophiles like alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 3-(2H-1,3-benzodioxol-5-yl)-1-[4-(trifluoromethoxy)benzoyl]pyrrolidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies. Its structural features make it suitable for investigating biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-1-[4-(trifluoromethoxy)benzoyl]pyrrolidine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on shared functional groups:
Table 1: Key Structural Features and Hypothetical Properties of Analogs
Key Observations:
Benzodioxole Derivatives : Compounds like 1-(1,3-benzodioxol-5-yl)-N-methylbutan-2-amine () share the benzodioxole group, which is associated with serotoninergic activity in psychoactive agents . The target compound’s benzodioxole may similarly enhance receptor binding but lacks the methylamine chain, likely reducing CNS stimulant effects.
Trifluoromethoxy vs. Trifluoromethyl: The trifluoromethoxy group in the target compound offers greater steric bulk and polarity compared to the trifluoromethyl group in 5-methoxy-1-(4-(trifluoromethyl)phenyl)-1-pentanone (). This could improve solubility and reduce off-target interactions .
Pyrrolidine vs. Indole Cores: Indole-based analogs (e.g., 1-(5-fluoropentyl)-3-(4-methylnaphthalene-1-carbonyl)-1H-indole) often target cannabinoid receptors due to planar aromatic systems, whereas the pyrrolidine core in the target compound may favor flexibility and conformational diversity for binding .
Research Findings and Limitations
- Biological Activity: While the evidence lacks specific data, benzodioxole-containing compounds are frequently associated with monoamine oxidase (MAO) inhibition, and trifluoromethoxy groups are common in anti-inflammatory agents (e.g., celecoxib analogs) .
- Synthetic Challenges : The trifluoromethoxy group’s introduction likely requires specialized fluorination techniques, as seen in other trifluoromethylated compounds in .
Biological Activity
The compound 3-(2H-1,3-benzodioxol-5-yl)-1-[4-(trifluoromethoxy)benzoyl]pyrrolidine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H17F3N2O4
- Molecular Weight : 372.34 g/mol
Biological Activity Overview
The biological activity of the compound is primarily investigated through its interactions with various molecular targets and its effects on cellular pathways.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, a related study found that certain pyrrolidine derivatives demonstrated potent inhibition of cancer cell proliferation with IC50 values in the low micromolar range. The specific mechanisms often involve the inhibition of key enzymes such as PARP (Poly ADP-ribose polymerase), which plays a critical role in DNA repair processes.
| Compound | IC50 (µM) | Target | Cell Line |
|---|---|---|---|
| Compound A | 4.0 | PARP-1 | MDA-MB-436 |
| Compound B | 11.4 | PARP-2 | CAPAN-1 |
| This compound | TBD | TBD | TBD |
Anti-inflammatory Properties
In addition to anticancer activity, compounds featuring benzodioxole and trifluoromethoxy moieties have been studied for their anti-inflammatory effects. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX).
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : The compound may inhibit specific kinases and proteases involved in cell signaling pathways.
- DNA Interaction : By mimicking nucleotide structures, it could interfere with DNA replication and repair mechanisms.
- Cytokine Modulation : It may downregulate the expression of inflammatory cytokines.
Case Studies and Research Findings
Several studies have highlighted the biological activities of similar compounds:
- Study on Pyrrolidine Derivatives : A series of pyrrolidine derivatives were synthesized and tested for their anticancer properties. The results showed that modifications in the benzodioxole ring significantly enhanced their potency against various cancer cell lines.
- Inflammation Models : In vivo studies using animal models demonstrated that compounds with similar functional groups reduced inflammation markers significantly compared to controls.
Q & A
Q. What are the recommended synthetic routes for 3-(2H-1,3-benzodioxol-5-yl)-1-[4-(trifluoromethoxy)benzoyl]pyrrolidine, and what key reaction conditions should be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution : A pyrrolidine core is functionalized via reactions with electrophilic groups. For example, potassium carbonate (K₂CO₃) in DMF at 150°C facilitates alkylation or acylation, as seen in pyrrolidine derivatives (e.g., 93% yield achieved under similar conditions) .
- Coupling reactions : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce aromatic substituents like the trifluoromethoxybenzoyl group. Optimize catalyst loading (e.g., Pd(PPh₃)₄) and base (K₂CO₃) in toluene/EtOH at 105°C .
- Purification : Liquid-liquid extraction (ethyl acetate/water) and column chromatography are critical for isolating the target compound.
Q. Key Table: Reaction Optimization Parameters
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Alkylation | K₂CO₃, DMF, 150°C, 20h | 85–93% | |
| Cross-Coupling | Pd(PPh₃)₄, K₂CO₃, toluene/EtOH, 105°C | 70–80% |
Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?
Methodological Answer:
- 1H/13C NMR : Analyze proton environments (e.g., benzodioxole protons at δ 6.7–6.9 ppm, trifluoromethoxy signals at δ 4.3–4.5 ppm) and compare with literature data .
- X-ray Crystallography : Resolve stereochemistry (e.g., pyrrolidine ring conformation) using single-crystal diffraction (R factor < 0.05 preferred) .
- Purity Assessment : Use HPLC with UV detection (λ = 254 nm) and C18 columns. Purity ≥95% is typical for research-grade material .
Advanced Research Questions
Q. What strategies are effective for resolving contradictory biological activity data across studies involving this compound?
Methodological Answer:
- Assay Standardization : Use consistent buffer systems (e.g., ammonium acetate, pH 6.5) to minimize variability in biological assays .
- Structural Analog Comparison : Compare activity with analogs (e.g., thiazolidinone or pyrazole derivatives) to identify critical pharmacophores. For example, fluorinated aromatic groups enhance target binding .
- Purity Reevaluation : Reanalyze batches via LC-MS to rule out impurities (e.g., residual solvents or byproducts) affecting activity .
Q. How can computational methods aid in understanding the binding interactions of this compound with biological targets?
Methodological Answer:
- Molecular Docking : Use the compound’s InChI key (e.g., GPGFALWTJJRCTD-UHFFFAOYSA-N) to model interactions with targets like enzymes or receptors. Software like AutoDock Vina can predict binding affinities .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) to assess stability over 100 ns trajectories.
- SPR/Biacore : Validate computational predictions experimentally by measuring binding kinetics (ka/kd) .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity, and how can they be addressed?
Methodological Answer:
- Chiral Resolution : Use chiral stationary phases (e.g., cellulose-based HPLC columns) or asymmetric catalysis (e.g., chiral Pd complexes) to control stereochemistry .
- Process Optimization : Replace microwave-assisted steps (e.g., ) with flow chemistry for reproducibility. Monitor enantiomeric excess (ee) via chiral GC/MS.
- Byproduct Mitigation : Implement in-line FTIR or PAT (Process Analytical Technology) to detect intermediates and adjust conditions in real time.
Q. How do structural modifications (e.g., substituent changes) impact the compound’s physicochemical and biological properties?
Methodological Answer:
- SAR Studies : Replace the trifluoromethoxy group with methoxy or chloro substituents and measure changes in logP (hydrophobicity) via shake-flask assays.
- Electron-Withdrawing Effects : Fluorine substituents increase metabolic stability but may reduce solubility. Use Hansen solubility parameters to optimize solvents .
- Biological Testing : Compare IC₅₀ values in enzyme inhibition assays (e.g., cytochrome P450 isoforms) to assess selectivity .
Data Contradiction Analysis Example
Issue : Discrepancies in reported enzyme inhibition potency.
Resolution Steps :
Verify assay pH (adjust to 6.5 using ammonium acetate) .
Confirm compound stability under assay conditions (e.g., no degradation via LC-MS).
Cross-reference with structurally validated analogs (e.g., thiazolidinone derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
